Morpholino(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone
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Overview
Description
Morpholino(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone is a complex organic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its unique structure, which includes a morpholine ring, a thiophene ring, and a pyridazine ring, all connected through a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated pyridazine intermediate.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable amine and a dihalogenated intermediate.
Attachment of the Morpholine Ring: The morpholine ring is attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with a halogenated piperidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Morpholino(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Derivatives with substituted functional groups at the halogenated positions.
Scientific Research Applications
Morpholino(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a tyrosine kinase inhibitor, particularly targeting the c-Met enzyme, which is implicated in various cancers.
Biological Research: It is used in studies involving cell proliferation, migration, and invasion, providing insights into cancer biology and potential therapeutic interventions.
Chemical Biology: The compound serves as a tool for investigating signal transduction pathways and molecular interactions within cells.
Pharmaceutical Development: It is explored as a lead compound for the development of new anticancer drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of Morpholino(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone involves its interaction with specific molecular targets, primarily the c-Met receptor tyrosine kinase . By inhibiting the activity of c-Met, the compound disrupts downstream signaling pathways such as MAPK, PI3K, and STAT, which are crucial for cell proliferation, survival, and metastasis. This inhibition leads to reduced tumor growth and metastasis in various cancer models .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone structures that also exhibit tyrosine kinase inhibitory activity.
Morpholine Derivatives: Compounds containing morpholine rings that are studied for their biological activities.
Thiophene Derivatives: Compounds with thiophene rings that are explored for their anticancer properties.
Uniqueness
Morpholino(1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidin-4-yl)methanone is unique due to its combination of morpholine, thiophene, and pyridazine rings, which confer distinct chemical properties and biological activities. This unique structure allows it to effectively inhibit the c-Met enzyme and disrupt multiple signaling pathways involved in cancer progression .
Properties
IUPAC Name |
morpholin-4-yl-[1-(6-thiophen-2-ylpyridazin-3-yl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c23-18(22-9-11-24-12-10-22)14-5-7-21(8-6-14)17-4-3-15(19-20-17)16-2-1-13-25-16/h1-4,13-14H,5-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBNWWLSWSMATC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)C3=NN=C(C=C3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.